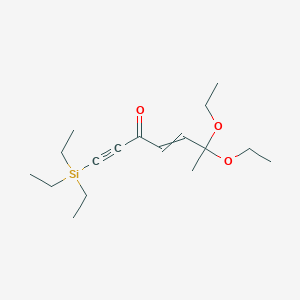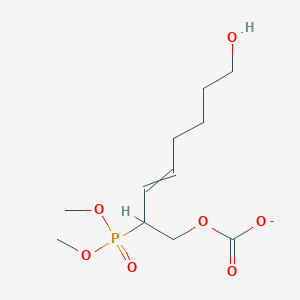
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is a heterocyclic compound that contains a morpholine ring and a phenoxy group attached to a tetrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of tetrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets such as enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: This compound has similar structural features and exhibits antimicrobial and antifungal activities.
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with a morpholine ring, used in biological research.
Uniqueness
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a morpholine ring and a phenoxy group further enhances its versatility in chemical synthesis and biological interactions.
Eigenschaften
CAS-Nummer |
680975-17-1 |
|---|---|
Molekularformel |
C12H13N5O2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
4-(6-phenoxy-1,2,4,5-tetrazin-3-yl)morpholine |
InChI |
InChI=1S/C12H13N5O2/c1-2-4-10(5-3-1)19-12-15-13-11(14-16-12)17-6-8-18-9-7-17/h1-5H,6-9H2 |
InChI-Schlüssel |
XTPDAUGTIDEWKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=C(N=N2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


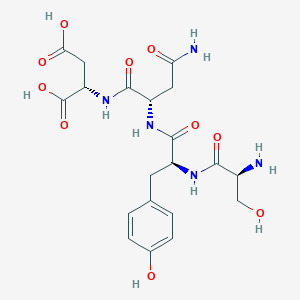

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)


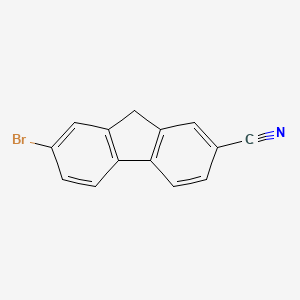
![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)

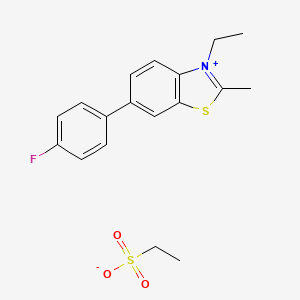

![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
